![molecular formula C4H6BrNZn B142357 3-Cyanopropylzinc bromide CAS No. 135579-85-0](/img/structure/B142357.png)
3-Cyanopropylzinc bromide
Overview
Description
Molecular Structure Analysis
The InChI representation of 3-Cyanopropylzinc bromide isInChI=1S/C4H6N.BrH.Zn/c1-2-3-4-5;;/h1-3H2;1H;/q-1;;+2/p-1
. The canonical SMILES representation is [CH2-]CCC#N. [Zn+]Br
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 213.4 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 210.89750 g/mol . The topological polar surface area of the compound is 23.8 Ų . The compound has a heavy atom count of 7 . The density of the compound is 0.981 g/mL at 25 °C .Scientific Research Applications
1. Soil Fumigation and Environmental Behavior
3-Cyanopropylzinc bromide has been studied in the context of soil fumigation. Propargyl bromide, a compound with a similar structure, was investigated for its properties as a soil fumigant. This research provided insights into basic environmental parameters such as solubility, vapor density, and degradation in soil, which are essential for assessing the environmental behavior of similar compounds like this compound (Yates & Gan, 1998).
2. Protein and Peptide Research
This compound has implications in protein and peptide research. For example, cyanogen bromide, a related compound, is known for its ability to cleave methionine residues in proteins, which is critical in protein structural analysis and peptide sequencing (Gross, 1967).
3. Nucleic Acid Studies
In the field of nucleic acids, research has been conducted using compounds similar to this compound for assembling DNA duplexes and DNA-RNA hybrids. These studies are important for understanding the structural aspects of nucleic acids and for potential applications in genetic research and biotechnology (Dolinnaya et al., 1991).
4. Environmental Impact and Safety
Considering the environmental impact and safety of compounds similar to this compound, studies have been conducted on the degradation of methyl bromide, a structurally related fumigant, and its impact on the environment. Such research is crucial for evaluating the environmental risks associated with the use of these compounds (Yang et al., 2015).
5. Alternative Applications in Agriculture
Research has also explored the use of alternative compounds to methyl bromide, which shares some chemical similarities with this compound, for soil fumigation in agriculture. This is particularly relevant for identifying environmentally friendly and effective alternatives for pest control (Rugutt et al., 2006).
Safety and Hazards
3-Cyanopropylzinc bromide is classified as a highly flammable liquid and vapor . It is harmful if swallowed and causes serious eye irritation . It may cause respiratory irritation and drowsiness or dizziness . It is also suspected of causing cancer . The compound should be kept away from heat, sparks, open flames, and hot surfaces . It should be handled only in a well-ventilated area and protective clothing, gloves, and eye/face protection should be worn .
Mechanism of Action
Biochemical Pathways
It’s known to be a key intermediate in the synthesis of various pharmaceutical compounds .
Result of Action
The result of the action of 3-Cyanopropylzinc bromide is the formation of new chemical compounds. These can include potential drugs targeting diseases like cancer, Alzheimer’s, and inflammation .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, it’s typically used in solution form, with tetrahydrofuran (THF) being a common solvent . The concentration of the solution, temperature, and presence of other reactants can all influence the compound’s reactivity and the yield of the reaction . The compound is typically stored at low temperatures (2-8°C) to maintain its stability .
properties
IUPAC Name |
bromozinc(1+);butanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N.BrH.Zn/c1-2-3-4-5;;/h1-3H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHCQTGEYNYOSF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCC#N.[Zn+]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrNZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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